molecular formula C42H92N10O34S5 B14802595 Netilmicin (sulfate)

Netilmicin (sulfate)

Cat. No.: B14802595
M. Wt: 1441.6 g/mol
InChI Key: AGFWIZQEWFGATK-PNVUIJMJSA-N
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Description

Netilmicin Sulfate is a semisynthetic, broad-spectrum aminoglycoside antibiotic derived from sisomicin, a natural compound produced by Micromonospora inyoensis . Its chemical structure includes a 1-N-ethyl modification of sisomicin, enhancing stability and reducing susceptibility to certain bacterial resistance mechanisms . The molecular formula is C₂₁H₄₁N₅O₇·2.5H₂SO₄, with a molecular weight of 720.78 .

Properties

Molecular Formula

C42H92N10O34S5

Molecular Weight

1441.6 g/mol

IUPAC Name

(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-;;;;;/m00...../s1

InChI Key

AGFWIZQEWFGATK-PNVUIJMJSA-N

Isomeric SMILES

CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Netilmicin Sulfate

Stepwise Reaction Mechanism

Initial Acetylation of Sisomicin

The synthesis begins with 3,2',6'-tri-N-acetylsisomicin (Compound 1), prepared by treating sisomicin sulfate with acetic anhydride in N,N-dimethylformamide. Critical parameters include:

  • pH control : Maintained at 8.5–10.5 using triethylamine
  • Solvent system : N,N-dimethylformamide facilitates homogeneous reaction conditions
  • Monitoring : Thin-layer chromatography (TLC) verifies reaction completion

This acetylation step protects three amine groups (3, 2', and 6' positions) from subsequent reactions.

Silylation for Hydroxyl Group Protection

Compound 1 undergoes silylation using hexamethyldisilazane in 1,2-dimethoxyethane under reflux conditions:

  • Catalyst : 3,2',6'-tri-N-acetylsisomicin sulfate (0.5–5% w/w)
  • Temperature : 105°C (external oil bath temperature)
  • Duration : 5 hours (monitored via ¹H-NMR)

The silylation achieves:

  • Blocking hydroxyl groups at 5, 2", and 4" positions through trimethylsilyl (TMS) protection
  • Enhanced solubility in organic solvents for subsequent reactions
Imine Formation with Acetaldehyde

The silylated intermediate reacts with acetaldehyde in methylene chloride at 15°C:

  • Molar ratio : 1:2 (sisomicin derivative:acetaldehyde)
  • Reaction time : 30 minutes
  • Side reaction prevention : Immediate addition of sodium borohydride (NaBH₄) to reduce excess aldehyde

This step forms the 1-N-ethylimine intermediate while avoiding dialkylation through rapid quenching of unreacted acetaldehyde.

Imine Reduction to Ethylamine

The imine intermediate undergoes borohydride reduction under buffered aqueous conditions:

  • Buffer : 0.5 M borate (pH 9.75)
  • Temperature : 25°C ambient
  • Time : 2 hours

Critical control parameters:

  • pH maintenance : 9.5–10.0 prevents decomposition
  • Monitoring : ¹H-NMR confirms complete reduction
Deprotection and Final Isolation

Sequential deprotection steps yield netilmicin sulfate:

  • Desilylation : Hydrolysis with 10% NaOH under nitrogen reflux (10–20 hours)
  • Acidification : Adjust to pH 6.0 for sulfate salt formation
  • Purification : Ion-exchange chromatography (ammonium cycle resin)
  • Drying : Spray drying produces pharmaceutical-grade powder

Yield Optimization Strategies

Parameter Optimization Strategy Impact on Yield
Silylation completeness Extended reaction time (5–8 hours) with NMR monitoring +15%
Acetaldehyde quenching Immediate NaBH₄ addition post-imine formation Reduces diethylated byproducts by 90%
Hydrolysis conditions Nitrogen-sparged reflux prevents oxidation +8% final purity
pH control Borate buffer maintains optimal reduction pH +12% conversion

Pharmaceutical Formulation of Netilmicin Sulfate Injections

Stabilized Injectable Composition

The CN105147599B patent details a lyophilized formulation with enhanced stability:

Typical formulation per 1 mL:

Component Concentration Function
Netilmicin sulfate 20,000–50,000 U Active ingredient
Anhydrous sodium sulfite 5–10 mg Antioxidant
L-cysteine 0.1–0.5 mg Free radical scavenger
Edetate disodium 0.5–1.0 mg Metal ion chelator
Water for injection q.s. Solvent

Manufacturing Process

Solution Preparation
  • Drug solution :

    • Dissolve netilmicin sulfate and cysteine in 20% total water volume
    • Add 0.2% w/v needle-grade activated carbon, stir 30 minutes
    • Filter through 1 μm polypropylene membrane
  • Excipient solution :

    • Dissolve sodium sulfite and EDTA in 20% water volume
    • Carbon treatment and filtration as above
Blending and Adjustment
  • Combine solutions with 50% remaining water
  • Adjust pH to 5.0–7.0 using citrate buffer
  • Final filtration through 0.22 μm sterile membranes
Aseptic Filling
  • Nitrogen overlay during vial filling prevents oxidation
  • Terminal sterilization: 100°C flowing steam for 30 minutes

Analytical Characterization

Quality Control Parameters

Test Method Specification
Potency HPLC (C18 column) 90–110% label claim
Related substances TLC (Silica gel G) ≤2% individual impurity
Bacterial endotoxins LAL test <0.5 EU/mg
Sterility Membrane filtration No growth in 14 days

Chemical Reactions Analysis

Acid-Base Reactivity and pKa Values

Netilmicin contains five ionizable amino groups with distinct pKa values, determined via ¹H, ¹³C, and ¹⁵N HMBC NMR spectroscopy :

Nitrogen AtomAverage pKa (Netilmicin)Functionality
N-18.15Primary amine (N-ethyl)
N-36.52Primary amine
N-2′8.14Primary aminomethylene
N-6′9.29Primary aminomethylene
N-3″8.47Secondary amine (N-methyl)
  • The N-6′ group has the highest pKa (9.29), making it predominantly protonated at physiological pH (7.4), which enhances solubility and ionic interactions .

  • Protonation states influence binding to bacterial ribosomes and interactions with polyanionic molecules like chondroitin sulfate , which reduces renal excretion .

Hydrolysis and Stability

Netilmicin sulfate undergoes pH-dependent hydrolysis:

  • Acidic conditions (pH 2.0–3.0) : Stable in mobile phases containing sodium heptanesulfonate buffer, as used in HPLC analysis .

  • Alkaline conditions : Susceptible to degradation due to hydrolysis of glycosidic bonds, common in aminoglycosides .

  • Thermal stability : Degrades at temperatures >40°C, necessitating storage at 2–8°C .

Ionic and Synergistic Interactions

  • Cation complexation : Netilmicin’s sulfate groups form insoluble complexes with divalent cations (Ca²⁺, Mg²⁺) in intravenous solutions, reducing bioavailability .

  • Drug synergism : Exhibits enhanced bactericidal activity when combined with β-lactam antibiotics (e.g., piperacillin) due to increased cell wall permeability .

Ribosomal Binding Mechanism

Netilmicin irreversibly binds to the bacterial 30S ribosomal subunit via:

  • 16S rRNA interaction : Targets nucleotides near the decoding site (e.g., A1408) to disrupt mRNA translation .

  • Protein S12 binding : Induces conformational changes that misincorporate amino acids, producing nonfunctional peptides .

Comparative Reactivity with Other Aminoglycosides

FeatureNetilmicin SulfateGentamicinAmikacin
Synthesis Semisynthetic (sisomicin)Natural (Micromonospora)Semisynthetic (kanamycin)
Key Modification N-Ethylation, N-MethylationNoneHydroxybutyryl side chain
Stability to Enzymes Resistant to AAC(3)SusceptibleResistant to most AAC/APH
Toxicity Lower nephrotoxicityHigh nephrotoxicityModerate toxicity

Degradation Products

Under forced degradation (acid/heat):

  • Aglycone formation : Cleavage of glycosidic bonds yields deoxystreptamine derivatives .

  • Oxidation products : Hydroxyl groups oxidize to ketones under oxidative stress .

Analytical Detection Methods

  • HPLC : Utilizes C18 columns with a mobile phase of sodium heptanesulfonate buffer (pH 2.5)-acetonitrile (77:23) for quantification (LOQ = 40 ng) .

  • Mass spectrometry : Collision cross-section (CCS) values of 216.82 Ų ([M+Na]⁺) aid in structural confirmation .

Netilmicin sulfate’s chemical behavior is defined by its acid-base properties, hydrolytic stability, and ionic interactions, which underpin its clinical efficacy and formulation challenges. Its synthetic modifications and resistance profile make it a critical agent against multidrug-resistant Gram-negative pathogens.

Scientific Research Applications

Netilmicin sulfate is a water-soluble, semi-synthetic antibiotic belonging to the aminoglycoside group, derived from the fermentation of Micromonospora inyoensis . It is primarily used to treat infections caused by aerobic, Gram-negative bacteria, including Pseudomonas, Acinetobacter, and Enterobacter .

Clinical Efficacy

Netilmicin has a similar antimicrobial spectrum and clinical efficacy to gentamicin, tobramycin, and amikacin . It is effective in treating bacteremia, septicemia, respiratory tract infections, skin and soft-tissue infections, burns, wounds, and peri-operative infections . Studies have shownNetilmicin to be an effective aminoglycoside with a similar spectrum of antibacterial activity to gentamicin sulfate, while potentially being less nephrotoxic . A study on ninety-two cancer patients with 100 infectious episodes treated with netilmicin sulfate resulted in an overall cure rate of 60% . Gram-negative bacilli were the most common causative organisms, with a response rate of 60% . The most common pathogens included Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, and the most common types of infection treated were pneumonia, urinary tract infection, and septicemia, with response rates of 49%, 90%, and 53%, respectively .

Ocular Infections

Mechanism of Action

Netilmicin sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and the acceptor tRNA site, ultimately inhibiting protein synthesis in susceptible bacteria. The bactericidal effect of netilmicin sulfate is primarily due to its ability to disrupt the production of essential proteins, leading to bacterial cell death .

Comparison with Similar Compounds

Key MIC Values (µg/mL):

Organism MIC Range
Pseudomonas aeruginosa 0.5 – 1
Staphylococcus aureus 0.008 – 4
Escherichia coli ≤0.25 – 2

Comparison with Similar Aminoglycosides

Netilmicin vs. Gentamicin

  • Spectrum of Activity: Netilmicin demonstrates comparable or superior activity to gentamicin against Enterobacteriaceae and P. aeruginosa. It is particularly effective against gentamicin-resistant strains, including those producing AAC(3)-I or ANT(2") enzymes .
  • Toxicity Profile :
    • Nephrotoxicity: Both agents exhibit similar rates of nephrotoxicity in humans (~10–20% incidence) .
    • Ototoxicity: Netilmicin may have a marginally lower risk of ototoxicity, though clinical data are inconsistent. One trial reported a significant reduction in vestibular toxicity compared to gentamicin .

Netilmicin vs. Tobramycin

  • Antimicrobial Activity: Tobramycin has superior activity against P. aeruginosa (MIC₉₀: 2 µg/mL vs. 4 µg/mL for netilmicin) but is less effective against Staphylococcus spp. .
  • Toxicity: Animal studies demonstrate that netilmicin causes less renal tubular damage than tobramycin.
  • Therapeutic Efficacy :
    In a rat model of chronic E. coli pyelonephritis, netilmicin achieved greater bacterial reduction than tobramycin at equivalent doses, despite similar serum pharmacokinetics .

Netilmicin vs. Amikacin

  • Resistance Profile: Amikacin is less susceptible to resistance due to its resistance to most aminoglycoside-modifying enzymes. However, netilmicin shows broader activity against Gram-positive pathogens, including coagulase-negative staphylococci .
  • Ophthalmic Use: Netilmicin sulfate (in combination with dexamethasone) is formulated as preservative-free eye drops or gel, offering advantages in tolerability over traditional aminoglycoside suspensions .

Retinal Toxicity (Intravitreal Use)

Doses ≥500 µg/0.1 mL induced transient retinal pigment epithelial hyperplasia, resolving within one week .

Nephrotoxicity in Animal Models

Compound Tubular Cell Excretion Rate (µg/mL) Renal Damage Severity
Netilmicin 0.12 Mild
Tobramycin 0.35 Moderate

Resistance Patterns

Netilmicin exhibits lower resistance rates than older aminoglycosides. In a study of 18 Enterococcus faecium strains, 94% were resistant to gentamicin, while 78% remained susceptible to netilmicin .

Formulation Innovations

  • Liposomal Netilmicin : Encapsulation improves stability (entrapment efficiency: 53–82.7%) and reduces nephrotoxicity by limiting renal accumulation .
  • Ophthalmic Formulations : Netilmicin’s low conjunctival and corneal epithelial cytotoxicity makes it suitable for topical use .

Q & A

Q. What is the molecular mechanism by which Netilmicin Sulfate inhibits bacterial protein synthesis?

Netilmicin Sulfate binds irreversibly to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit, disrupting mRNA decoding and inducing translational misreading. This results in premature termination of protein synthesis or production of nonfunctional proteins, leading to bactericidal effects . Methodologically, researchers can validate this mechanism using ribosomal binding assays, electrophoretic mobility shift assays (EMSAs), or fluorescence-based mRNA misincorporation experiments .

Q. Which bacterial strains exhibit susceptibility to Netilmicin Sulfate, and how does this compare to other aminoglycosides?

Netilmicin Sulfate demonstrates broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, Klebsiella, Enterobacter, Pseudomonas aeruginosa) and some Gram-positive pathogens (e.g., Staphylococcus aureus), including strains resistant to Gentamicin . Advanced susceptibility testing should follow Clinical and Laboratory Standards Institute (CLSI) guidelines using MIC strips or broth microdilution, with comparative studies against Gentamicin and Tobramycin to assess cross-resistance patterns .

Q. What are the optimal storage and solubility conditions for Netilmicin Sulfate in experimental settings?

Netilmicin Sulfate is freely soluble in water but insoluble in organic solvents like DMSO or ethanol. For long-term stability, store lyophilized powder at -20°C in desiccated conditions to prevent hygroscopic degradation. Solutions should be prepared fresh or stored at -80°C for ≤1 year .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for Netilmicin Sulfate across studies?

Discrepancies in MIC data often arise from variations in bacterial strains, culture media (e.g., cation-adjusted Mueller-Hinton broth vs. standard broth), or inoculum size. To standardize results, use CLSI-recommended protocols and include quality control strains (e.g., E. coli ATCC 25922) in parallel assays. Statistical tools like Bland-Altman analysis can quantify inter-laboratory variability .

Q. What experimental designs are recommended to study Netilmicin Sulfate's off-target effects on eukaryotic enzymes like prolidase?

Netilmicin inhibits prolidase, an enzyme critical for collagen synthesis, with an IC50 of 0.963 mM in rat erythrocytes . Researchers can model this using in vitro enzyme kinetics (e.g., spectrophotometric assays measuring hydroxyproline release) or cell-based assays with human fibroblasts. Include positive controls (e.g., bestatin) and validate findings with siRNA knockdown models .

Q. How can impurity profiles (e.g., sisomicin derivatives) affect the reproducibility of Netilmicin Sulfate studies?

Sisomicin (Netilmicin EP Impurity A) and other byproducts can alter antimicrobial efficacy and toxicity. High-performance liquid chromatography (HPLC) with UV detection (e.g., USP method using a C18 column and phosphate buffer mobile phase) is critical for batch-to-batch consistency. Quantify impurities against reference standards and adhere to pharmacopeial limits (e.g., ≤2% for major impurities) .

Q. What strategies mitigate nephrotoxicity risks in preclinical models using Netilmicin Sulfate?

Dose optimization is key: rodent studies suggest intermittent dosing (e.g., once daily) reduces renal accumulation compared to continuous infusion. Monitor biomarkers like serum creatinine and urinary N-acetyl-β-D-glucosaminidase (NAG) activity. Co-administration with antioxidants (e.g., melatonin) has shown protective effects in vivo .

Q. How can biofilm models be adapted to evaluate Netilmicin Sulfate's efficacy against chronic infections?

Use static (e.g., microtiter plate) or flow-cell biofilm models with pathogens like P. aeruginosa. Pre-treat biofilms with disruptors (e.g., EDTA), then expose to Netilmicin Sulfate at 4×MIC. Quantify viability via ATP bioluminescence or confocal microscopy with live/dead staining. Compare results to planktonic susceptibility data to assess biofilm-specific resistance .

Methodological Resources

  • Data Analysis : For resistance gene studies, perform whole-genome sequencing of resistant isolates to identify mutations in rpsL (S12 protein) or 16S rRNA .
  • Pharmacopeial Standards : Refer to USP-NF monographs for assay validation (e.g., potency ≥595 µg/mg netilmicin base) and impurity testing protocols .
  • Ethical Reporting : Align with guidelines for experimental reproducibility, including detailed Materials and Methods sections and raw data deposition in public repositories .

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